N,2-Dimethyl-5-nitropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-Dimethyl-5-nitropyridine-3-carboxamide is a chemical compound belonging to the class of nitropyridines. This compound is characterized by the presence of a nitro group at the 5-position, a carboxamide group at the 3-position, and two methyl groups at the N and 2 positions of the pyridine ring. Nitropyridines are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dimethyl-5-nitropyridine-3-carboxamide typically involves the nitration of pyridine derivatives followed by subsequent functional group modifications. One common method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The nitro group can then be introduced at the 5-position through a [1,5] sigmatropic shift
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,2-Dimethyl-5-nitropyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as ammonia (NH₃) and amines are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso and amino derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N,2-Dimethyl-5-nitropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,2-Dimethyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carboxamide group can form hydrogen bonds with enzymes and proteins, affecting their activity. The methyl groups contribute to the compound’s lipophilicity, influencing its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-5-nitropyridine-3-carboxamide: Similar structure but with different substitution patterns.
N-Ethyl-N,2-dimethyl-5-nitropyridine-3-carboxamide: Contains an ethyl group instead of a methyl group at the N position.
N1-Methyl-2-pyridone-5-carboxamide: Contains a pyridone ring instead of a pyridine ring.
Uniqueness
N,2-Dimethyl-5-nitropyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and carboxamide groups allows for diverse chemical reactivity and potential biological activities.
Properties
CAS No. |
59290-05-0 |
---|---|
Molecular Formula |
C8H9N3O3 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
N,2-dimethyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C8H9N3O3/c1-5-7(8(12)9-2)3-6(4-10-5)11(13)14/h3-4H,1-2H3,(H,9,12) |
InChI Key |
DJMDDIAUWIZUAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.